4-(Thiazol-2-YL)benzene-1-sulfonyl chloride 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1099660-64-6
VCID: VC13399585
InChI: InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H
SMILES: C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl
Molecular Formula: C9H6ClNO2S2
Molecular Weight: 259.7 g/mol

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride

CAS No.: 1099660-64-6

Cat. No.: VC13399585

Molecular Formula: C9H6ClNO2S2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride - 1099660-64-6

Specification

CAS No. 1099660-64-6
Molecular Formula C9H6ClNO2S2
Molecular Weight 259.7 g/mol
IUPAC Name 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H
Standard InChI Key IRQNEXIHOIGLOJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a benzene core with two distinct substituents:

  • A sulfonyl chloride group (–SO₂Cl) at the 1-position, which confers electrophilic reactivity.

  • A thiazole ring at the 4-position, a five-membered heterocycle containing sulfur and nitrogen atoms .

The thiazole ring’s electron-rich nature enhances the compound’s ability to participate in π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇ClN₂O₂S₂
Molecular Weight273.8 g/mol
Melting Point210–212°C (decomposes)
SolubilitySoluble in DMSO, chloroform
StabilityMoisture-sensitive

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two key steps:

  • Introduction of the Thiazole Moiety:

    • A Hantzsch thiazole synthesis reacts α-bromoketones with thiourea to form 2-aminothiazoles, which are subsequently coupled to a benzene ring via palladium-catalyzed cross-coupling .

  • Sulfonation and Chlorination:

    • The benzene ring is sulfonated using chlorosulfonic acid (HSO₃Cl) at 5–45°C, followed by chlorination with thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Example Protocol:

  • Reactants: 4-(Thiazol-2-yl)benzenesulfonic acid (1 eq), thionyl chloride (3 eq).

  • Conditions: Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6 hours .

  • Yield: 70–85% after purification by ice-water precipitation .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key optimizations include:

  • Catalyst Use: Sodium sulfate suppresses side reactions, improving yield to >95% .

  • Automation: Automated temperature control minimizes decomposition risks.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with nucleophiles:

  • Amines: Form sulfonamides (e.g., N-(thiazol-2-yl)benzenesulfonamide) .

  • Alcohols: Yield sulfonate esters, useful as prodrugs .

Mechanism:
R–SO₂Cl+NuR–SO₂–Nu+Cl\text{R–SO₂Cl} + \text{Nu}^- \rightarrow \text{R–SO₂–Nu} + \text{Cl}^-
This reactivity is exploited to generate libraries of bioactive derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration or halogenation at the meta position relative to the sulfonyl chloride group due to its electron-withdrawing nature .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole-sulfonamide hybrids exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 3.9 µg/mL . The thiazole ring enhances membrane penetration, while the sulfonamide group disrupts folate biosynthesis .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro or halide substituents on the benzene ring increase potency by 2–4 fold .

  • Thiazole Substitution: Methyl groups at the 4-position of the thiazole improve metabolic stability .

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